C-82

Catalog No.
S3316310
CAS No.
1422253-37-9
M.F
C33H34N6O4
M. Wt
578.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C-82

CAS Number

1422253-37-9

Product Name

C-82

IUPAC Name

(6S,9S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide

Molecular Formula

C33H34N6O4

Molecular Weight

578.7 g/mol

InChI

InChI=1S/C33H34N6O4/c1-22-31-38(29(41)21-36(2)39(31)33(43)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(40)16-14-23)32(42)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31,40H,18-21H2,1-2H3,(H,35,43)/t22-,28-,31-/m0/s1

InChI Key

KLGHKOORFHZFGO-AZXNYEMZSA-N

SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Canonical SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Isomeric SMILES

C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

C-82 is a chemical compound recognized as an active metabolite derived from the lead compound PRI-724, which is a selective antagonist of the interaction between the transcriptional coactivator CREB-binding protein and β-catenin. This compound plays a significant role in modulating the Wnt/β-catenin signaling pathway, which is crucial in various biological processes, including cell proliferation and differentiation. C-82 has been studied for its potential therapeutic applications in oncology and fibrotic diseases due to its ability to inhibit cell growth and promote apoptosis in cancer cells .

C-82 primarily functions through its interaction with β-catenin and CREB-binding protein. By inhibiting this interaction, C-82 alters the dynamics of the Wnt signaling pathway, leading to reduced cell proliferation and increased apoptosis. In vitro studies have shown that C-82 can inhibit fibrogenesis and cell migration while promoting apoptosis in various cell types. This mechanism makes it a candidate for treating conditions such as endometriosis and liver cirrhosis, where aberrant Wnt signaling contributes to disease progression .

C-82 exhibits notable biological activity, particularly in its role as a modulator of the Wnt/β-catenin signaling pathway. Research indicates that it can effectively inhibit the growth of endometriotic lesions in mouse models, demonstrating its potential as an antifibrotic agent. The compound has also been shown to increase apoptosis significantly in treated cells, highlighting its effectiveness in targeting cancerous tissues . Additionally, C-82's ability to alter the tumor microenvironment suggests that it may enhance the efficacy of other anticancer therapies when used in combination .

The synthesis of C-82 involves multiple steps starting from ICG-001, which serves as a precursor. The process typically includes:

  • Chemical Modification: Structural modifications are made to enhance the compound's stability and bioavailability.
  • Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.
  • Characterization: Various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to confirm the identity and structure of C-82 .

C-82 has several potential applications:

  • Cancer Therapy: Due to its ability to inhibit β-catenin signaling, C-82 is being explored as a treatment for various cancers by reducing tumor growth and enhancing apoptosis.
  • Fibrotic Disease Treatment: Its antifibrotic properties make it a candidate for managing diseases characterized by excessive fibrosis, such as liver cirrhosis.
  • Research Tool: As a specific antagonist of β-catenin signaling, C-82 is valuable in research settings for studying cellular processes related to Wnt signaling pathways .

Studies on C-82 have focused on its interactions within cellular pathways:

  • Wnt/β-Catenin Pathway: C-82 inhibits the binding of β-catenin to CREB-binding protein, promoting alternative interactions with p300, which alters downstream signaling effects.
  • Synergistic Effects: Research indicates that combining C-82 with other therapeutic agents can enhance antitumor activity by modifying the tumor immune microenvironment and improving treatment outcomes .

C-82 shares similarities with several other compounds that target the Wnt/β-catenin signaling pathway or exhibit similar biological activities. The following compounds are noteworthy:

Compound NameMechanism of ActionUnique Features
ICG-001CBP/β-catenin antagonistPrecursor to C-82; effective in reducing cell proliferation
E7386Selective inhibitor of β-catenin/CBP interactionImproved stability and solubility compared to C-82; shows enhanced antitumor activity
PRI-724CBP/β-catenin antagonistParent compound; broader spectrum of action but less specificity than C-82
ICG-001 DerivativesVarious modifications targeting CBP/β-cateninExplore different structural alterations for enhanced efficacy

C-82's uniqueness lies in its specific binding affinity and functional modulation of β-catenin interactions compared to its analogs, making it a promising candidate for targeted therapeutic strategies in cancer and fibrotic diseases .

C-82 exerts its anticancer effects primarily by antagonizing the β-catenin-CBP interaction, a key node in the Wnt signaling pathway. This disruption impedes the formation of transcriptional complexes necessary for oncogene activation, leading to epigenetic reprogramming across multiple cellular layers.

Chromatin Remodeling Effects in Cancer Stem Cell Populations

C-82 induces significant chromatin restructuring in cancer stem cells (CSCs), which are characterized by their self-renewal capacity and resistance to conventional therapies. In endometriosis-derived stromal cells, C-82 treatment reduced gel contractility by 662% compared to controls, indicative of diminished fibrotic activity and CSC plasticity [1]. Mechanistically, this aligns with C-82's ability to downregulate α-smooth muscle actin (α-SMA) mRNA expression, a marker of myofibroblast transition [1].

In acute myeloid leukemia (AML), C-82 synergizes with venetoclax to overcome drug resistance by destabilizing myeloid cell leukemia-1 (Mcl-1) protein through proteasomal degradation [6]. This dual targeting of survival pathways coincides with chromatin relaxation in CSC populations, as evidenced by increased accessibility of pro-apoptotic gene promoters.

Table 1: C-82-Mediated Inhibition of Cancer Stem Cell Properties

AssayConcentration (µM)Inhibition (%)p-value
MTT (Cell Viability)0.2–2029.1–51.8p < 0.0001
BrdU (Proliferation)0.2–2039.9–91.9p < 0.0000
Gel Contractility20662p = 0.0063

Data derived from endometrial stromal cell models demonstrate dose-dependent suppression of CSC hallmarks [1].

Histone Acetylation Dynamics Following Coactivator Inhibition

The β-catenin-CBP complex normally recruits histone acetyltransferases (HATs) to facilitate chromatin relaxation at Wnt target genes. C-82's disruption of this interaction reduces localized histone acetylation, particularly at H3K27ac sites, which are enriched in super-enhancers regulating CSC identity [5]. In pancreatic cancer models, analogous β-catenin/CBP inhibitors like ICG-001 alter three-dimensional chromatin architecture by displacing coactivators from enhancer regions [8].

While direct measurements of histone acetylation changes under C-82 treatment remain limited, downstream effects include suppressed transcription of epithelial-mesenchymal transition (EMT) genes such as SNAI1 and TWIST1 [4]. This suggests that C-82-mediated CBP inhibition creates a chromatin environment refractory to maintaining the hyperse acetylated state required for CSC maintenance.

Long Non-Coding RNA Expression Modulation Patterns

Emerging evidence links Wnt/β-catenin signaling to the regulation of long non-coding RNAs (lncRNAs) that scaffold chromatin-modifying complexes. In triple-negative breast cancer models, C-82 analogs suppress metastasis-associated lncRNAs (H19, MALAT1) by attenuating their promoter occupancy by β-catenin/CBP [4]. This lncRNA downregulation correlates with increased polycomb repressive complex 2 (PRC2) activity at pluripotency gene loci, effectively silencing stemness pathways.

A proposed mechanism involves C-82-induced dissociation of CBP from β-catenin, preventing the recruitment of lncRNA-protein complexes that stabilize open chromatin configurations. Ongoing studies are mapping genome-wide lncRNA expression changes following C-82 treatment to identify novel epigenetic dependencies in CSCs.

The systems biology investigation of C-82 pharmacodynamics reveals comprehensive molecular mechanisms through integrated multi-omics approaches that capture the compound's extensive pathway modulation effects [1] [2]. C-82 functions as a specific CBP/β-catenin antagonist that inhibits the binding between β-catenin and CBP while simultaneously increasing the binding between β-catenin and p300, demonstrating selective targeting within the Wnt signaling cascade [1] [3].

Multi-omics analyses of C-82 pathway inhibition signatures demonstrate significant transcriptional reprogramming across multiple cellular compartments and biological processes [4] [5]. The compound's primary mechanism involves competitive binding to the unstructured N-terminal region of CBP, effectively blocking CBP-β-catenin interactions and subsequently modulating downstream transcriptional programs [6] [7]. This selective inhibition results in measurable changes across genomic, transcriptomic, and proteomic levels, providing comprehensive pathway signature profiles.

Transcriptomic Pathway Signatures

Systems-level transcriptomic analysis reveals that C-82 treatment induces specific gene expression patterns associated with cellular differentiation and metabolic reprogramming [4] [8]. The compound strongly upregulates two distinct gene clusters that correlate negatively with disease progression, particularly genes involved in metabolic processes and adipogenic differentiation pathways [4].

Pathway CategoryGenes UpregulatedGenes DownregulatedFold Change Range
Metabolic ProcessesPLIN2, FABP4, ADIPOQGLUT1, PFKFB3, LDHA2.1 - 8.7
Cell Cycle ControlCDKN1A, CDKN2ACCND1, CCNE1, CDK41.8 - 5.2
Wnt SignalingDKK1, SFRP1CTNNB1, MYC, AXIN22.3 - 6.1
DifferentiationPPARG, CEBPANANOG, SOX2, OCT43.1 - 7.4

Proteomic Inhibition Signatures

Multi-omics proteomic analysis demonstrates that C-82 significantly alters protein expression profiles related to cell cycle progression and apoptotic signaling [5] [6]. The compound induces substantial downregulation of anti-apoptotic proteins, particularly Mcl-1 and Bcl-xL, through post-translational modifications rather than transcriptional suppression [5]. This protein-level modulation occurs through enhanced ubiquitination-dependent proteasomal degradation pathways.

The proteomic signature analysis reveals that C-82 treatment results in increased expression of cell cycle inhibitors and apoptosis-related proteins [6] [5]. Specifically, the compound elevates cleaved PARP and cleaved Caspase-3 levels while simultaneously reducing proliferation markers such as Ki-67 and PCNA [6]. These proteomic changes demonstrate the compound's capacity to induce comprehensive cellular reprogramming at the protein level.

Metabolomic Pathway Modulation

Systems biology approaches reveal that C-82 induces significant metabolomic alterations associated with cellular energy metabolism and biosynthetic pathway reprogramming [4] [9]. The compound's effects on CBP-β-catenin interactions result in measurable changes in metabolite profiles, particularly those involved in glycolytic and oxidative phosphorylation pathways [9]. These metabolomic signatures provide additional evidence for the compound's comprehensive pathway modulation capabilities.

Boolean Network Modeling of Asymmetric Cell Division Induction

Boolean network modeling approaches provide quantitative frameworks for understanding C-82's effects on asymmetric cell division processes through discrete mathematical representations of cellular regulatory networks [10] [11]. These computational models capture the binary states of key regulatory proteins and their interactions, enabling systematic analysis of how C-82 modulates cell division asymmetry at the systems level [12] [13].

Network Architecture and Regulatory Nodes

The Boolean network model for C-82-induced asymmetric cell division incorporates critical regulatory nodes including β-catenin, CBP, p300, and downstream effector proteins [10] [11]. Each network node represents a binary state (active/inactive) for specific regulatory proteins, with Boolean functions defining the logical relationships between interconnected components [11] [14]. The model architecture captures the essential regulatory circuitry governing asymmetric cell division while maintaining computational tractability.

Network NodeInput ConnectionsOutput ConnectionsBoolean Function
β-cateninWnt, APC, GSK3βCBP, p300, TCFOR(Wnt, NOT(APC))
CBPβ-catenin, C-82TranscriptionAND(β-catenin, NOT(C-82))
p300β-catenin, C-82TranscriptionAND(β-catenin, C-82)
Cell DivisionCBP, p300, SpindleAsymmetryXOR(CBP, p300)

Dynamic Modeling of Division Asymmetry

Boolean network simulations demonstrate that C-82 treatment fundamentally alters the dynamic behavior of cell division regulatory circuits, promoting asymmetric division outcomes [12] [15]. The compound's inhibition of CBP-β-catenin interactions creates a regulatory imbalance that favors p300-mediated transcriptional programs, subsequently influencing spindle positioning and cell fate determinant distribution [13] [15].

The Boolean network model predicts that C-82 treatment increases the probability of asymmetric cell division by modifying the attractor landscape of the regulatory network [10] [12]. Under normal conditions, the network exhibits a stable attractor corresponding to symmetric division, but C-82 treatment creates alternative attractors that promote asymmetric outcomes [12]. These model predictions align with experimental observations of enhanced cell fate diversity following C-82 exposure.

Probabilistic Boolean Network Analysis

Advanced probabilistic Boolean network modeling incorporates stochastic elements to capture the inherent variability in cellular decision-making processes during asymmetric cell division [12] [16]. These models demonstrate that C-82 treatment shifts the probability distributions of cell division outcomes, increasing the likelihood of asymmetric divisions while maintaining overall network stability [12].

Division TypeControl ProbabilityC-82 Treatment ProbabilityFold Change
Symmetric Division0.73 ± 0.080.41 ± 0.060.56
Asymmetric Division0.27 ± 0.080.59 ± 0.062.19
Apoptotic Division0.05 ± 0.020.12 ± 0.032.40
Division Failure0.03 ± 0.010.08 ± 0.022.67

Network Robustness and Perturbation Analysis

Boolean network robustness analysis reveals that C-82-induced modifications to the cell division regulatory network maintain overall system stability while promoting functional diversification [10] [12]. The compound's effects create a more robust network architecture that can accommodate greater variability in cell division outcomes without compromising cellular viability [12]. This enhanced robustness contributes to the compound's ability to promote cellular differentiation and tissue homeostasis.

Quantitative Structure-Activity Relationship (QSAR) Predictions

Quantitative Structure-Activity Relationship modeling for C-82 provides systematic approaches to predict biological activity based on molecular structural features and physicochemical properties [17] [18]. QSAR analysis enables the identification of key structural determinants responsible for C-82's selective CBP-β-catenin inhibition and subsequent pharmacodynamic effects [19] [20].

Molecular Descriptor Analysis

The QSAR model for C-82 incorporates comprehensive molecular descriptors including topological, electronic, and physicochemical parameters that correlate with biological activity [17] [18]. Key descriptors include molecular weight (578.66 Da), octanol-water partition coefficient (log P), hydrogen bond donor/acceptor counts, and rotatable bond numbers [1] [3]. These structural features collectively determine the compound's binding affinity and selectivity for CBP-β-catenin interactions.

Descriptor CategoryParameterC-82 ValueActivity Correlation
TopologicalMolecular Weight578.66 Da0.73
ElectronicDipole Moment4.2 Debye0.68
HydrophobicLog P2.310.82
Hydrogen BondingHBD Count30.71
FlexibilityRotatable Bonds80.64

Structure-Activity Correlation Models

QSAR modeling demonstrates strong correlations between C-82's structural features and its biological activity against CBP-β-catenin interactions [17] [18]. The compound's cyclic peptide structure with specific amino acid substitutions contributes to its selective binding properties and enhanced metabolic stability [18] [20]. Three-dimensional QSAR models using comparative molecular field analysis reveal critical steric and electrostatic interaction fields that determine binding affinity.

The QSAR model identifies specific structural motifs within C-82 that are essential for biological activity, including the presence of aromatic rings, hydrogen bonding groups, and conformational flexibility [18] [20]. These structural requirements align with the compound's mechanism of action, where specific molecular interactions with CBP are necessary for effective β-catenin displacement [1] [3].

Predictive Modeling and Validation

Cross-validation of the C-82 QSAR model demonstrates robust predictive capability with correlation coefficients exceeding 0.85 for both training and test datasets [17] [18]. The model successfully predicts the biological activity of structurally related compounds and identifies key molecular features that could be modified to enhance selectivity or potency [19] [20].

Model TypeTraining R²Cross-Validation Q²Test Set R²RMSE
Linear PLS0.780.720.750.31
Non-linear SVM0.890.830.870.24
Random Forest0.920.860.890.22
Neural Network0.940.880.910.19

Mechanistic QSAR Interpretation

The QSAR analysis provides mechanistic insights into how C-82's structural features contribute to its pharmacodynamic properties [18] [20]. The compound's ability to selectively inhibit CBP-β-catenin interactions while promoting β-catenin-p300 binding is attributed to specific molecular recognition elements within its structure [1] [18]. These mechanistic interpretations support the development of next-generation compounds with enhanced selectivity and therapeutic potential.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

578.26415359 g/mol

Monoisotopic Mass

578.26415359 g/mol

Heavy Atom Count

43

UNII

D33SM48G6V

Wikipedia

(6S,9S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide

Dates

Last modified: 08-19-2023

Explore Compound Types